4-(3-Bromophenyl)-6-(4-ethoxyphenyl)pyrimidin-2-amine
Description
4-(3-Bromophenyl)-6-(4-ethoxyphenyl)pyrimidin-2-amine is a pyrimidine derivative featuring a brominated aromatic ring at position 4 and a 4-ethoxyphenyl group at position 4.
Properties
IUPAC Name |
4-(3-bromophenyl)-6-(4-ethoxyphenyl)pyrimidin-2-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16BrN3O/c1-2-23-15-8-6-12(7-9-15)16-11-17(22-18(20)21-16)13-4-3-5-14(19)10-13/h3-11H,2H2,1H3,(H2,20,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IALDBZDTIZVDAB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2=CC(=NC(=N2)N)C3=CC(=CC=C3)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16BrN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-Bromophenyl)-6-(4-ethoxyphenyl)pyrimidin-2-amine typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Pyrimidine Core: The pyrimidine core can be synthesized through a cyclization reaction involving appropriate precursors such as amidines and β-diketones.
Introduction of Substituents: The bromophenyl and ethoxyphenyl groups are introduced through nucleophilic aromatic substitution reactions. This can be achieved by reacting the pyrimidine core with bromobenzene and ethoxybenzene derivatives under suitable conditions.
Amination: The final step involves the introduction of the amine group at the 2-position of the pyrimidine ring. This can be done through a nucleophilic substitution reaction using ammonia or an amine derivative.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and optimized reaction conditions to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
4-(3-Bromophenyl)-6-(4-ethoxyphenyl)pyrimidin-2-amine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or alcohols.
Substitution: The bromine atom in the bromophenyl group can be substituted with other nucleophiles, leading to a variety of substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, hydrogen peroxide, and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.
Substitution: Nucleophiles such as amines, thiols, and halides can be used in substitution reactions, often under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or quinones, while reduction may produce amines or alcohols. Substitution reactions can lead to a wide range of substituted derivatives with different functional groups.
Scientific Research Applications
4-(3-Bromophenyl)-6-(4-ethoxyphenyl)pyrimidin-2-amine has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and heterocycles.
Biology: The compound is studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials, such as polymers and dyes, due to its unique structural properties.
Mechanism of Action
The mechanism of action of 4-(3-Bromophenyl)-6-(4-ethoxyphenyl)pyrimidin-2-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact mechanism depends on the specific application and target.
Comparison with Similar Compounds
Structural Modifications and Electronic Effects
The compound’s activity and physicochemical properties are influenced by substituent variations. Key analogues include:
- Ethoxy vs. Methoxy : The 4-ethoxyphenyl group increases lipophilicity compared to methoxy analogues, which may improve membrane permeability but reduce solubility .
Antimicrobial Activity
- Compounds with electron-withdrawing groups (e.g., bromo, nitro) at the phenyl rings show enhanced antibacterial activity. For example, 4-(4-bromophenyl)-6-(4-morpholinophenyl)pyrimidin-2-amine exhibited strong activity against S. aureus and V. cholerae .
- The target compound’s 3-bromophenyl and 4-ethoxyphenyl groups may synergize for broad-spectrum activity, though direct evidence is lacking.
Anticancer and Enzyme Inhibition
- Pyrimidines with trimethoxyphenyl substituents (e.g., 4-(2-fluoro-4-methoxyphenyl)-6-(3,4,5-trimethoxyphenyl)pyrimidin-2-amine) demonstrated high RabGGTase inhibition (GLIDE score: -9.2), attributed to π-π stacking and hydrophobic interactions .
- The ethoxy group in the target compound may offer similar binding advantages but with altered steric effects compared to methoxy or halogenated analogues .
Physicochemical Properties
- Spectral Trends : NH₂ and C=N stretches in IR (e.g., 3431 cm⁻¹ for NH in ) are consistent across analogues.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
